2,3-Bis(octylsulfinyl)-1-propanol
Overview
Description
2,3-Bis(octylsulfinyl)-1-propanol is an organosulfur compound characterized by the presence of two octylsulfinyl groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(octylsulfinyl)-1-propanol typically involves the reaction of 2,3-dihydroxy-1-propanol with octylsulfinyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonium ion, which subsequently undergoes nucleophilic substitution to yield the desired product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 12-24 hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(octylsulfinyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfinyl groups can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures (0-25°C) and short reaction times (1-2 hours).
Reduction: Lithium aluminum hydride; reaction conditions include low temperatures (-78°C) and inert atmosphere (argon or nitrogen).
Substitution: Various nucleophiles such as amines, thiols, or alkoxides; reaction conditions depend on the nucleophile used and may require catalysts or specific solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted sulfinyl derivatives
Scientific Research Applications
2,3-Bis(octylsulfinyl)-1-propanol has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 2,3-Bis(octylsulfinyl)-1-propanol involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity or receptor function. Additionally, the compound’s antioxidant properties may involve the scavenging of reactive oxygen species and the protection of cellular components from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(diphenylphosphinyl)buta-1,3-diene
- 3,4-Bis(diphenylphosphinyl)-2,5-dimethylhexa-2,4-diene
- 2,3-Bis(diisopropylsilyl)thiophene
Uniqueness
2,3-Bis(octylsulfinyl)-1-propanol is unique due to its specific structural features, including the presence of long octyl chains and sulfinyl groups. These structural elements confer distinct physicochemical properties, such as increased lipophilicity and enhanced reactivity, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
2,3-bis(octylsulfinyl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O3S2/c1-3-5-7-9-11-13-15-23(21)18-19(17-20)24(22)16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEADAGXPOJBRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)CC(CO)S(=O)CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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